molecular formula C21H20ClNO4S B2485718 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 573708-84-6

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B2485718
CAS RN: 573708-84-6
M. Wt: 417.9
InChI Key: QRVIFNRATDXUKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves cyclocondensation reactions, as illustrated by the creation of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These derivatives are synthesized through the reaction of various carbohydrazones with thioglycolic acid in DMF, following the initial condensation of 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide with substituted aromatic aldehydes in ethanol (Idrees et al., 2019).

Molecular Structure Analysis

The molecular interaction and conformation analysis of related compounds, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into the structure-activity relationships, identifying distinct conformations and their stability, which can be applied to understand the structural features of the compound (Shim et al., 2002).

Chemical Reactions and Properties

Research on similar N-chlorophenyl derivatives reveals their reactions with nucleophiles and the formation of compounds with varied properties, demonstrating the chemical versatility and reactivity of chlorophenyl and carboxamide groups in these molecules. Such studies can shed light on the potential chemical behaviors of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide (Ried et al., 1980).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the application potential of the compound. Studies on related compounds, including their crystal structures and hydrogen bonding patterns, provide valuable insights into how these properties may be influenced by the molecular structure and substituents (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological targets, are essential for the development of applications for the compound. The synthesis and activity studies of closely related N-aryl derivatives provide a foundation for understanding these aspects and predicting the behavior of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide in chemical and biological systems (Gein et al., 2017).

Scientific Research Applications

Synthesis and Structural Studies

  • Rearrangement Studies : A study focused on the reaction of 3-arylimino-2-indolinones, leading to the synthesis of related compounds through key intermediates such as isocyanate carboxamide. These intermediates play a crucial role in the synthesis of complex molecules (Azizian et al., 2000).

  • Characterization and Antimicrobial Screening : Research involved the synthesis and characterization of derivatives containing benzofuran moieties, including detailed spectral studies. These compounds were tested for their antibacterial activity, showing potential in combating pathogenic bacteria (Idrees et al., 2020).

Novel Compound Synthesis

  • Thermal Decomposition Studies : Investigation into the thermal decomposition of related compounds, revealing initial products and subsequent reactions. This research helps understand the stability and breakdown pathways of similar complex molecules (Uchida et al., 1981).

  • Nucleoside Derivatives Synthesis : Synthesis of nucleoside derivatives incorporating amino acid structures. This work exemplifies the versatility of related compounds in creating novel bioactive molecules (Yanagisawa et al., 1970).

Molecular Interaction and Analysis

  • Molecular Interaction Studies : Research on molecular interactions of structurally similar antagonists with receptors, using methods like conformational analysis and 3D-quantitative structure-activity relationship models. These studies are crucial for understanding drug-receptor dynamics (Shim et al., 2002).

  • Trifluoromethylation of Aromatic Compounds : Exploration of catalytic processes involving related compounds. This research aids in the development of efficient methods for modifying organic molecules, essential in pharmaceutical synthesis (Mejía & Togni, 2012).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVIFNRATDXUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide

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